molecular formula C12H14N2O B8556924 Rac-2-(methylamino)-1-quinolin-2-ylethanol

Rac-2-(methylamino)-1-quinolin-2-ylethanol

Cat. No.: B8556924
M. Wt: 202.25 g/mol
InChI Key: CYBUGMRZHDJTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-2-(methylamino)-1-quinolin-2-ylethanol is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(methylamino)-1-quinolin-2-ylethanol

InChI

InChI=1S/C12H14N2O/c1-13-8-12(15)11-7-6-9-4-2-3-5-10(9)14-11/h2-7,12-13,15H,8H2,1H3

InChI Key

CYBUGMRZHDJTPQ-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=NC2=CC=CC=C2C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium hydroxide (3.21 g) and H2O (0.13 mL) are added to acetonitrile (50 mL). Trimethylsulfonium iodide (5.84 g) and 2-quinoline carboxaldehyde (4.50 g) are then added. The reaction mixture is heated to 60° C. for 4 h. The reaction mixture is allowed to cool to room temperature and is diluted with Et2O (25 mL) The precipitate is filtered off. 1H NMR of an aliquot of the filtrate showed mostly starting material and a small amount of the desired epoxide. The filtrate is concentrated in vacuo and the residue is re-subjected to the reaction conditions above and heated to 60° C. for 1 h. The reaction mixture is allowed to cool to room temperature and is diluted with Et2O (25 mL). The precipitate is filtered off and the filtrate is concentrated in vacuo. The resulting crude epoxide (5.5 g) is dissolved in methanol (20 mL) and added to a 2.0 M solution of methylamine in methanol (100 mL). The reaction mixture is heated to reflux for 1 h. The reaction mixture is allowed to cool to room temperature and concentrated in vacuo. The resulting brown oil is purified via column chromatography (CHCl3/methanol, 95/5, 90/10; CHCl3/methanol/NH4OH, 90/10/1) to yield 1.191 g of the title compound as a yellow-green oil.
Quantity
3.21 g
Type
reactant
Reaction Step One
Name
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.84 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

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